1h-Pyrrolo[2,1-c][1,4]oxazocine
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Overview
Description
1h-Pyrrolo[2,1-c][1,4]oxazocine is a heterocyclic compound with a unique structure that combines a pyrrole ring and an oxazocine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Pyrrolo[2,1-c][1,4]oxazocine typically involves the formation of carbon-carbon and carbon-oxygen bonds. One common method is the oxa-Pictet–Spengler reaction, which involves the reaction of a substituted 2-(1H-pyrrol-1-yl)ethanol with an aldehyde or ketone in the presence of a catalyst such as p-toluenesulfonic acid . This method provides a one-step conversion to the desired product with good yields.
Industrial Production Methods
The scalability of the oxa-Pictet–Spengler reaction makes it a promising candidate for industrial production .
Chemical Reactions Analysis
Types of Reactions
1h-Pyrrolo[2,1-c][1,4]oxazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo-derivatives, while substitution can introduce functional groups like halides or alkyl groups .
Scientific Research Applications
1h-Pyrrolo[2,1-c][1,4]oxazocine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1h-Pyrrolo[2,1-c][1,4]oxazocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
1h-Pyrrolo[2,1-c][1,4]oxazocine can be compared with other heterocyclic compounds such as:
Oxazoles: These compounds also contain an oxygen and nitrogen atom in their ring structure but differ in their ring size and position of heteroatoms.
Isoxazoles: Similar to oxazoles but with different positioning of the oxygen and nitrogen atoms.
Oxadiazoles: These compounds have two nitrogen atoms and one oxygen atom in their ring structure.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
226987-23-1 |
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Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1H-pyrrolo[2,1-c][1,4]oxazocine |
InChI |
InChI=1S/C9H9NO/c1-2-7-11-8-9-4-3-6-10(9)5-1/h1-7H,8H2 |
InChI Key |
FRODVHSZRIGYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2C=CC=CO1 |
Origin of Product |
United States |
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